![molecular formula C11H10Cl2N4OS B2624578 4-Amino-3-[(2,4-dichlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one CAS No. 676463-78-8](/img/structure/B2624578.png)
4-Amino-3-[(2,4-dichlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Amino-3-[(2,4-dichlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one, commonly known as DMT, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMT is a member of the triazine family and is known for its ability to modulate neurotransmitter activity in the brain.
Scientific Research Applications
Antimicrobial Activity
The compound’s thioether functionality and triazine ring make it a promising candidate for antimicrobial research. Researchers have investigated its efficacy against bacteria, fungi, and other microorganisms. Preliminary studies suggest that it inhibits microbial growth by disrupting essential cellular processes. Further exploration is needed to optimize its activity and understand its mechanism of action .
Anticancer Potential
Given the prevalence of cancer, compounds with potential anticancer properties are highly sought after. The 4-amino-3-((2,4-dichlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one has been evaluated for its cytotoxic effects on cancer cell lines. Researchers have observed promising results, indicating its ability to induce apoptosis and inhibit tumor growth. However, more detailed studies are necessary to elucidate its specific targets and pathways .
Antioxidant Properties
The compound’s structure suggests potential antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases. Researchers have investigated its radical-scavenging abilities and its impact on oxidative damage. Understanding its antioxidant mechanisms could lead to novel therapeutic strategies .
Metal Ion Chelation
The sulfur-containing moiety in the compound may facilitate metal ion binding. Chelation therapy is used to treat heavy metal poisoning and other metal-related disorders. Preliminary studies indicate that this compound can form stable complexes with metal ions. Further research could explore its potential as a chelating agent .
Photocatalysis and Environmental Applications
Triazine derivatives often exhibit photocatalytic properties. Researchers have explored the compound’s ability to degrade organic pollutants under UV or visible light irradiation. Its potential for water purification, air detoxification, and pollutant removal warrants further investigation .
Herbicide Development
The compound’s structural features resemble those of herbicides. Researchers have studied its effects on plant growth and weed control. Its selective herbicidal activity could be harnessed for sustainable agriculture and weed management .
Potential as a Molecular Scaffold
Beyond specific applications, the compound’s unique structure makes it an interesting molecular scaffold. Medicinal chemists can modify its functional groups to create derivatives with tailored properties. These derivatives may find applications in drug discovery, agrochemicals, or materials science .
properties
IUPAC Name |
4-amino-3-[(2,4-dichlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N4OS/c1-6-10(18)17(14)11(16-15-6)19-5-7-2-3-8(12)4-9(7)13/h2-4H,5,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVVWDJQLBQJHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)N)SCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-3-((2,4-dichlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

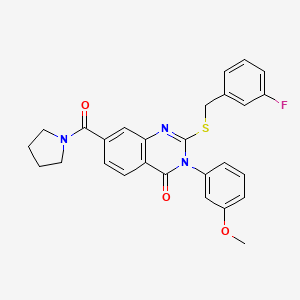
![Ethyl 6-methyl-2-(2-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2624497.png)
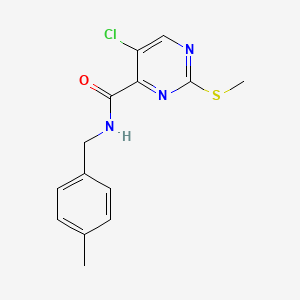
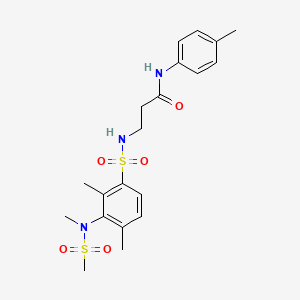
![Ethyl 5-bromopyrrolo[1,2-b]pyridazine-7-carboxylate](/img/structure/B2624500.png)
![Methyl 5-{[4-(methoxycarbonyl)phenyl]methoxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2624501.png)
![2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-phenylacetamide](/img/structure/B2624504.png)
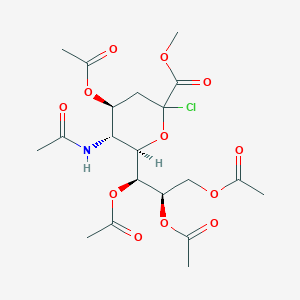
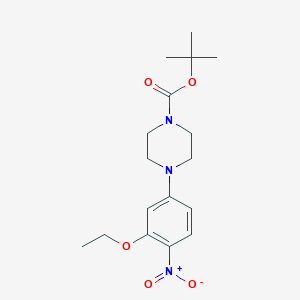
![N-(4-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)-3-methylphenyl)propionamide](/img/structure/B2624507.png)

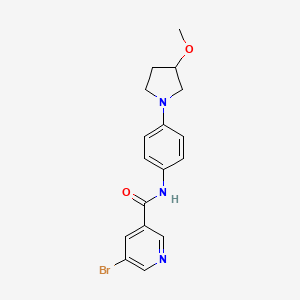
![3-bromo-6-chloro-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2624514.png)
![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide](/img/structure/B2624518.png)